molecular formula C25H36Se2 B14583386 7-Phenylselanyltridecan-7-ylselanylbenzene CAS No. 61539-71-7

7-Phenylselanyltridecan-7-ylselanylbenzene

Cat. No.: B14583386
CAS No.: 61539-71-7
M. Wt: 494.5 g/mol
InChI Key: LINQLUAKFSWJHQ-UHFFFAOYSA-N
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Description

7-Phenylselanyltridecan-7-ylselanylbenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to a phenyl group and a tridecyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylselanyltridecan-7-ylselanylbenzene typically involves the reaction of phenylselenol with tridecyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the selenium-carbon bond. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete conversion .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Phenylselanyltridecan-7-ylselanylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Phenylselanyltridecan-7-ylselanylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Phenylselanyltridecan-7-ylselanylbenzene involves its interaction with molecular targets through its selenium atoms. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or proteins, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

    Diphenyl diselenide: Another organoselenium compound with two phenyl groups bonded to selenium.

    Selenocysteine: A naturally occurring amino acid containing selenium.

    Selenomethionine: A selenium-containing analog of methionine.

Comparison: 7-Phenylselanyltridecan-7-ylselanylbenzene is unique due to its long tridecyl chain, which imparts different physical and chemical properties compared to shorter-chain or simpler organoselenium compounds.

Properties

CAS No.

61539-71-7

Molecular Formula

C25H36Se2

Molecular Weight

494.5 g/mol

IUPAC Name

7-phenylselanyltridecan-7-ylselanylbenzene

InChI

InChI=1S/C25H36Se2/c1-3-5-7-15-21-25(22-16-8-6-4-2,26-23-17-11-9-12-18-23)27-24-19-13-10-14-20-24/h9-14,17-20H,3-8,15-16,21-22H2,1-2H3

InChI Key

LINQLUAKFSWJHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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